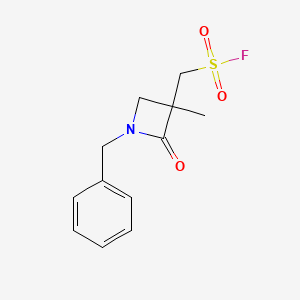

(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

Description

(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is a specialized chemical compound with a unique structure and diverse applications in scientific research and industry. This compound is characterized by its benzyl group, methyl group, oxo group, azetidin ring, and methanesulfonyl fluoride group, making it a valuable tool in various chemical and biological processes.

Properties

IUPAC Name |

(1-benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3S/c1-12(9-18(13,16)17)8-14(11(12)15)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSJWDYCMFEWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)CC2=CC=CC=C2)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride typically involves multiple steps, starting with the formation of the azetidin ring. The process may include the following steps:

Formation of the Azetidin Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl chloride or benzyl bromide.

Oxidation: The oxo group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Introduction of the Methanesulfonyl Fluoride Group: This final step involves the reaction with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:

Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to remove the oxo group, resulting in the formation of a hydroxyl group.

Substitution: The benzyl and methyl groups can undergo substitution reactions with different nucleophiles.

Nucleophilic Addition: The oxo group can react with nucleophiles to form addition products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Nucleophilic Addition: Nucleophiles like Grignard reagents, organolithium compounds, and hydrazines.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Amides, esters, and other substituted derivatives.

Addition Products: Alcohols, amines, and other addition products.

Scientific Research Applications

(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: Utilized in drug discovery and development processes to identify potential therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride can be compared with other similar compounds, such as:

Benzyl methanesulfonyl fluoride: Similar structure but lacks the azetidin ring.

Methyl methanesulfonyl fluoride: Similar functional groups but different core structure.

Oxoazetidin derivatives: Similar core structure but different substituents.

Uniqueness: The uniqueness of (1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride lies in its combination of the azetidin ring, benzyl group, methyl group, oxo group, and methanesulfonyl fluoride group, which provides it with distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : (1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride

- Molecular Formula : C₁₁H₁₃FNO₂S

- Molecular Weight : 271.31 g/mol

- CAS Number : 2241139-87-5

Enzyme Inhibition

Research indicates that compounds similar to (1-benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride can act as potent inhibitors of serine hydrolases. These enzymes play vital roles in metabolic pathways and cellular signaling. The inhibition of these enzymes can lead to altered cellular functions, which may be beneficial or detrimental depending on the context.

Cytotoxicity Studies

In vitro studies have demonstrated that methanesulfonyl fluoride derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds in this class have been shown to induce apoptosis in tumor cells via the activation of caspases and the disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of methanesulfonyl fluoride derivatives on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 5 to 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of related compounds in models of neurodegeneration. The results showed that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.